molecular formula C18H25NO2 B4024658 (2-Methoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

(2-Methoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

Cat. No.: B4024658
M. Wt: 287.4 g/mol
InChI Key: UTRVMFKOYIQRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

WAY-304191 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-304191 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Chemistry: Used as a reference compound in various chemical reactions and studies.

    Biology: Employed in studies involving cell signaling and receptor interactions.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action in various diseases.

    Industry: Utilized in the development of new chemical processes and products.

Mechanism of Action

WAY-304191 exerts its effects by acting as a CXCR3 antagonist . This means it binds to the CXCR3 receptor and inhibits its activity. The CXCR3 receptor is involved in various cellular processes, including immune response and inflammation. By blocking this receptor, WAY-304191 can modulate these processes and potentially provide therapeutic benefits .

Comparison with Similar Compounds

WAY-304191 is unique in its specific antagonistic action on the CXCR3 receptor. Similar compounds include:

These compounds share similar inhibitory properties but differ in their specific targets and mechanisms of action.

Properties

IUPAC Name

(2-methoxyphenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-17(2)9-13-10-18(3,11-17)12-19(13)16(20)14-7-5-6-8-15(14)21-4/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRVMFKOYIQRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)C3=CC=CC=C3OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2-Methoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
Reactant of Route 3
Reactant of Route 3
(2-Methoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(2-Methoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
Reactant of Route 5
Reactant of Route 5
(2-Methoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
Reactant of Route 6
Reactant of Route 6
(2-Methoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.